molecular formula C4H4ClF3O B2410620 1-Chloro-4,4,4-trifluorobutan-2-one CAS No. 55932-04-2

1-Chloro-4,4,4-trifluorobutan-2-one

Cat. No. B2410620
CAS RN: 55932-04-2
M. Wt: 160.52
InChI Key: FEJLGVYDLXQEEV-UHFFFAOYSA-N
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Description

1-Chloro-4,4,4-trifluorobutan-2-one is a chemical compound with the molecular formula C4H4ClF3O and a molecular weight of 160.52 . It is also known by the synonym 2-Butanone, 1-chloro-4,4,4-trifluoro .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4ClF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 101.6±35.0 °C and its predicted density is 1.343±0.06 g/cm3 .

Scientific Research Applications

NMR Spectroscopy

  • The compound has been investigated using NMR spectroscopy to understand the spin-spin coupling and chemical shifts of various nuclei such as 19F, 13C, and 1H . This aids in elucidating the molecular structure and dynamics of halogenated compounds similar to 1-Chloro-4,4,4-trifluorobutan-2-one (J. F. Hinton & L. W. Jaques, 1975).

Mass Spectrometry

  • Studies on halogen-containing epoxyethers related to this compound have explored their mass spectrometric behavior . This research provides insights into the decomposition pathways of molecular ions, which is crucial for understanding the stability and reactivity of such compounds (D. Favretto et al., 1997).

Chemical Synthesis

  • The compound has been utilized in the synthesis of perhalogenated ketones and alkenes , showcasing its role in organic synthesis. The detrifluoroacetylative generation of halogenated enolates demonstrates practical approaches to synthesizing complex molecules with specific functional groups (Kaluvu Balaraman et al., 2016).

Thiol Reactivity

  • Research on thiol reactivity and the effect of fluorination has included the study of compounds like 4,4,4-trifluorobutanethiol, providing insights into the chemistry of sulfur-fluorine interactions and the decomposition pathways of such thiolates. This contributes to a broader understanding of how fluorinated compounds behave in different chemical environments (M. Napier & C. Friend, 1996).

Spectroscopic Fluorescent Probing

  • The use of a carbazole derivative as a spectroscopic fluorescent probe for real-time monitoring of cationic photopolymerization has been investigated. This application demonstrates the potential of this compound derivatives in material science, particularly in the study of polymerization processes and the development of new materials (J. Ortyl et al., 2014).

Safety and Hazards

The compound is classified under GHS02, GHS07, and GHS05 hazard classes . The hazard statements associated with it are H335, H315, H226, and H318 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-chloro-4,4,4-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O/c5-2-3(9)1-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLGVYDLXQEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55932-04-2
Record name 1-chloro-4,4,4-trifluorobutan-2-one
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